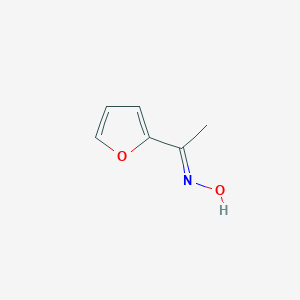

1-(2-Furyl)-1-ethanone oxime

Description

The exact mass of the compound 1-(2-Furyl)-1-ethanone oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Furyl)-1-ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Furyl)-1-ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-[1-(furan-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUXWEHXMOUJCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5007-50-1 | |

| Record name | 2-Acetylfuran oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(2-Furyl)-1-ethanone Oxime: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Furyl)-1-ethanone oxime, a derivative of the versatile platform chemical 2-acetylfuran, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The incorporation of the oxime functionality onto the furan scaffold introduces a unique combination of chemical reactivity and potential biological activity. Oximes and their derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1][2] The furan ring system, a common motif in natural products and pharmaceuticals, further contributes to the potential bioactivity of this compound. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and detailed spectroscopic characterization of 1-(2-furyl)-1-ethanone oxime, offering valuable insights for its application in research and drug development.

Synthesis of 1-(2-Furyl)-1-ethanone Oxime

The most common and straightforward method for the synthesis of 1-(2-furyl)-1-ethanone oxime is the condensation reaction of its corresponding ketone, 1-(2-furyl)-1-ethanone (also known as 2-acetylfuran), with hydroxylamine.[3] This reaction is typically carried out using hydroxylamine hydrochloride, with a base added to neutralize the liberated hydrochloric acid and drive the reaction to completion.

Experimental Protocol: Synthesis of 1-(2-Furyl)-1-ethanone Oxime

This protocol is adapted from established general procedures for oxime synthesis.[3]

Materials:

-

1-(2-Furyl)-1-ethanone (2-acetylfuran)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Pyridine or Sodium Acetate (as a base)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2-furyl)-1-ethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a suitable base such as pyridine or sodium acetate (1.1-1.5 equivalents).

-

Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 1-3 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting ketone.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl (to remove any remaining pyridine), deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-furyl)-1-ethanone oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the pure oxime as a crystalline solid.

Caption: Workflow for the synthesis of 1-(2-furyl)-1-ethanone oxime.

Physical Properties

| Property | Value (Starting Material: 1-(2-furyl)-1-ethanone) | Predicted Value (1-(2-furyl)-1-ethanone oxime) | Source |

| Molecular Formula | C₆H₆O₂ | C₆H₇NO₂ | - |

| Molecular Weight | 110.11 g/mol | 125.13 g/mol | - |

| Appearance | Colorless to light yellow solid/liquid | Likely a white to off-white crystalline solid | [6] |

| Melting Point | 29-30 °C | Higher than 30 °C | [4][6] |

| Boiling Point | 168-169 °C | Higher than 169 °C | [5] |

| Density | 1.098 g/mL at 25 °C | Expected to be slightly higher than the ketone | [4] |

| Solubility | Insoluble in water | Sparingly soluble in water, soluble in polar organic solvents | [4][6] |

Chemical Properties and Reactivity

The chemical reactivity of 1-(2-furyl)-1-ethanone oxime is dictated by the furan ring and the oxime functional group.

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution reactions. However, it can also undergo reactions such as cycloadditions and ring-opening under certain conditions.[7] The presence of the oxime-bearing side chain can influence the regioselectivity of these reactions.

-

Oxime Group Reactivity: The oxime group is a versatile functional handle for a variety of chemical transformations.[8] Key reactions include:

-

Beckmann Rearrangement: In the presence of an acid catalyst, ketoximes can undergo rearrangement to form amides. This is a powerful tool for the synthesis of nitrogen-containing heterocycles.

-

Reduction: The oxime group can be reduced to the corresponding amine using various reducing agents.

-

Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent ketone.

-

O-Alkylation/Acylation: The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and esters, which often exhibit modified biological activities.[2]

-

Caption: Key chemical transformations of 1-(2-furyl)-1-ethanone oxime.

Spectroscopic Characterization

While specific spectra for 1-(2-furyl)-1-ethanone oxime are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(2-furyl)-1-ethanone oxime is expected to show distinct signals for the protons of the furan ring, the methyl group, and the oxime hydroxyl group. The presence of (E) and (Z) isomers may lead to the observation of two sets of signals.

-

Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the protons at positions 3, 4, and 5 of the furan ring. These will likely appear as a doublet, a triplet (or doublet of doublets), and a doublet, respectively, with characteristic coupling constants.

-

Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

-

Oxime Proton: A broad singlet in the downfield region (typically δ 8.0-11.0 ppm) for the hydroxyl proton of the oxime. The chemical shift of this proton is concentration and solvent dependent and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Furan Carbons: Four signals in the downfield region corresponding to the carbons of the furan ring.

-

Iminoyl Carbon (C=N): A characteristic signal in the range of δ 150-160 ppm.

-

Methyl Carbon: A signal in the upfield region (typically δ 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3100-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

C=N Stretch: A medium to weak absorption band around 1620-1680 cm⁻¹ for the carbon-nitrogen double bond of the oxime.

-

N-O Stretch: An absorption band in the region of 930-960 cm⁻¹.

-

Furan C-H and C=C Stretches: Characteristic bands for the aromatic furan ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.13 g/mol ). Fragmentation patterns would likely involve cleavage of the N-O bond and fragmentation of the furan ring.

Applications and Future Perspectives

1-(2-Furyl)-1-ethanone oxime serves as a valuable building block for the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a precursor for the synthesis of novel drug candidates with potential antimicrobial, antifungal, or anticancer activities.[1][2] The synthesis of the antibiotic cefuroxime, for instance, involves a derivative of 2-acetylfuran.[9]

-

Agrochemicals: The furan and oxime moieties are present in some pesticides and herbicides.

-

Materials Science: Oximes can be used in the development of polymers and coordination complexes.

The dual reactivity of the furan ring and the oxime group provides a rich platform for the development of diverse molecular architectures. Further research into the biological activities of this compound and its derivatives is warranted.

Conclusion

This technical guide has provided a detailed overview of the synthesis, physical and chemical properties, and spectroscopic characteristics of 1-(2-furyl)-1-ethanone oxime. While some of the data presented is based on predictions from closely related structures due to the limited availability of direct experimental information, this guide offers a solid foundation for researchers and scientists working with this versatile compound. The straightforward synthesis and the potential for a wide range of chemical transformations make 1-(2-furyl)-1-ethanone oxime a promising scaffold for future discoveries in medicinal chemistry and materials science.

References

-

Reactivity of oximes for diverse methodologies and synthetic applications. Org. Biomol. Chem., 2023, 21 , 736-751.

-

Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 2018, 54 , 909-911.

-

Intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes: synthesis of functionalized pyrroles. Org. Chem. Front., 2020, 7 , 1636-1641.

-

Synthesis, structure and cytotoxic activity of 2‐acetyl‐5‐trimethylsilylthiophene(furan) and their oximes. Appl. Organomet. Chem., 2006, 20 , 551-558.

-

1-(Furan-2-yl)ethanone CAS 1192-62-7. Mobelbio, N.D.

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 2021, 14 , 648.

-

1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime. Acta Crystallographica Section E, 2014, 70 , o91.

-

New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 2021, 26 , 2473.

-

(E)-1-(furan-2-yl)ethanone oxime | CAS#:1450-49-3. Chemsrc, N.D.

-

1-(furan-2-yl)ethanone - Physico-chemical Properties. ChemBK, N.D.

-

A SAFE AND SCALABLE SYNTHESIS OF 1-INDANONE OXIME. Organic Syntheses, 2017, 94 , 354-366.

-

Ethanone, 1-(2-furanyl)-. NIST WebBook, N.D.

-

2-Acetylfuran. Wikipedia, N.D.

-

1-(Furan-2-yl)ethanone CAS 1192-62-7. Home Sunshine Pharma, N.D.

-

Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note. Benchchem, N.D.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 6. 1-(Furan-2-yl)ethanone CAS 1192-62-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes: synthesis of functionalized pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway and Mechanistic Dynamics of 1-(2-furyl)-1-ethanone Oxime

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

In the realm of coordination chemistry and active pharmaceutical ingredient (API) development, heteroaromatic oximes serve as highly versatile bidentate ligands and critical synthetic intermediates. Specifically, 1-(2-furyl)-1-ethanone oxime (commonly known as 2-acetylfuran oxime) is a highly sought-after scaffold. It is frequently utilized in the synthesis of biologically active copper and nickel complexes[1], as well as a direct precursor for N-vinylpyrroles via the Trofimov reaction[2].

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as a finely tuned thermodynamic and kinetic system. While the condensation of 2-acetylfuran with hydroxylamine is a textbook addition-elimination reaction, achieving high atom economy, stereochemical control, and operational safety requires a precise orchestration of pH, temperature, and phase boundaries. This whitepaper deconstructs the mechanistic causality of its synthesis and provides field-proven, self-validating experimental protocols.

Mechanistic Causality: The "Why" Behind the Chemistry

The formation of 1-(2-furyl)-1-ethanone oxime is governed by a classic nucleophilic addition-elimination trajectory. However, the efficiency of this pathway is entirely dependent on the pH of the microenvironment.

Hydroxylamine is commercially supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent oxidative degradation. In this protonated state ( NH3OH+ ), the nitrogen lacks the lone pair necessary to act as a nucleophile. Therefore, a base must be introduced to liberate the free amine.

-

Nucleophilic Attack: Once liberated, the highly nucleophilic nitrogen attacks the electrophilic carbonyl carbon of 2-acetylfuran. The electron-withdrawing nature of the furan ring slightly activates the carbonyl, making it highly susceptible to attack.

-

Tetrahedral Intermediate Formation: The attack generates a zwitterionic tetrahedral intermediate, which undergoes rapid intramolecular or solvent-mediated proton transfer to form a neutral carbinolamine (hemiaminal).

-

Dehydration (Rate-Limiting Step): The hydroxyl group of the carbinolamine is protonated, converting it into a superior leaving group ( −OH2+ ). The nitrogen lone pair drives the expulsion of water, forming a transient iminium ion that rapidly deprotonates to yield the stable oxime ( C=N-OH ).

-

Stereochemical Resolution: The reaction yields a mixture of E and Z stereoisomers. Thermodynamically, the E-isomer (where the hydroxyl group is positioned anti to the bulky furan ring) is highly favored due to minimized steric clash.

Mechanistic pathway of 1-(2-furyl)-1-ethanone oxime synthesis via nucleophilic addition-elimination.

Experimental Methodologies: Self-Validating Protocols

A robust chemical protocol must be self-validating—meaning the reaction itself provides physical feedback to the scientist indicating success or failure. Below are two distinct methodologies: a modern green synthesis and a traditional organic reflux.

Protocol A: Aqueous Green Synthesis (Recommended)

This method utilizes water as the sole solvent, eliminating the need for volatile organic compounds (VOCs). It is inherently self-validating: as the less polar oxime forms, it precipitates out of the aqueous phase. This phase separation drives the equilibrium forward via Le Chatelier's principle and provides an immediate visual indicator of reaction progress[1].

Step-by-Step Workflow:

-

Initial Charge: In a 50 mL round-bottom flask, suspend 2-acetylfuran (3.25 g, 29.52 mmol) and hydroxylamine hydrochloride (2.05 g, 29.52 mmol) in 10 mL of deionized water[1].

-

Thermal Activation: Stir the mixture at 50°C for 30 minutes. Causality: Mild heating increases the solubility of the ketone in the aqueous phase, maximizing the collision frequency with the hydroxylamine salt.

-

Base Neutralization: Remove the flask from the heat source. Slowly add sodium hydroxide (1.18 g, 29.52 mmol) in small, divided portions[1]. Causality: The neutralization of HCl is exothermic. Adding NaOH in portions prevents thermal spikes that could trigger unwanted aldol condensations of the ketone.

-

Equilibration: Stir the resulting solution at room temperature for 2 hours. During this time, a thick, creamy white solid will precipitate[1].

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake twice with ice-cold deionized water to remove residual NaCl and unreacted starting materials. Dry under vacuum to constant weight.

Step-by-step workflow for the green aqueous synthesis of 1-(2-furyl)-1-ethanone oxime.

Protocol B: Traditional Organic Reflux

For derivatives that are highly insoluble in water, a traditional organic approach is required. This method relies on an ethanol/pyridine or ethanol/water mixture[3].

Step-by-Step Workflow:

-

Dissolve 2-acetylfuran (1.0 equiv) and hydroxylamine hydrochloride (1.3 equiv) in an ethanol-pyridine (10:1) mixture[3].

-

Reflux the mixture under an inert atmosphere. While general substituted aldehydes may require 22–25 hours[3], 2-acetylfuran typically achieves full conversion in 4-6 hours due to its unhindered nature.

-

Cool to room temperature and remove the solvent under reduced pressure.

-

Quench the residue with ice water to precipitate the oxime. Filter, wash, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product[3].

Comparative Data Analysis

To aid in protocol selection, the quantitative and qualitative metrics of both synthetic routes are summarized below.

| Parameter | Protocol A: Aqueous Green Synthesis | Protocol B: Traditional Organic Reflux |

| Solvent System | Deionized Water (100%) | Ethanol / Pyridine (10:1) |

| Base Utilized | Sodium Hydroxide (NaOH) | Pyridine (Acts as base and co-solvent) |

| Temperature Profile | 50°C (30 min) → Room Temp (2h) | Reflux (~78°C) |

| Reaction Time | 2.5 Hours total | 4 to 24 Hours (Substrate dependent) |

| Typical Yield | >90% (Precipitation driven) | 75% - 85% (Post-recrystallization) |

| Environmental Impact | Minimal (Aqueous waste, NaCl byproduct) | High (Requires VOC disposal and pyridine handling) |

| Primary Advantage | Self-purifying, highly scalable, non-toxic | Better for highly lipophilic ketone derivatives |

Conclusion

The synthesis of 1-(2-furyl)-1-ethanone oxime highlights a critical intersection between classical physical organic chemistry and modern green engineering. By understanding the mechanistic causality—specifically the pH-dependent activation of hydroxylamine and the thermodynamic driving force of phase separation—researchers can abandon harsh organic refluxes in favor of rapid, self-validating aqueous protocols. This not only accelerates the production of vital ligands for bioinorganic modeling[1] but also streamlines downstream applications such as the Trofimov synthesis of complex pyrroles[2].

References

-

In-vitro Antifungal Evaluation of Some Cu and Ni Complexes Source: Research Journal of Pharmacy and Technology URL:1

-

Full article: Monocyclic β-lactam and unexpected oxazinone formation: synthesis, crystal structure, docking studies and antibacterial evaluation Source: Tandfonline.com URL:3

-

A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction Source: Arkivoc URL:2

Sources

crystal structure analysis of 1-(2-furyl)-1-ethanone oxime

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-furyl)-1-ethanone oxime

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of 1-(2-furyl)-1-ethanone oxime. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical experimental considerations and interprets the structural data, offering insights into the molecule's solid-state conformation and supramolecular assembly.

Introduction: The Significance of Furan-Based Oximes

The furan moiety is a prevalent heterocyclic scaffold in a multitude of pharmaceuticals and biologically active compounds. Its incorporation can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] When combined with an oxime functional group (-C=N-OH), the resulting structure offers a rich platform for designing novel therapeutic agents, leveraging the oxime's ability to act as a versatile chemical handle and participate in crucial hydrogen bonding interactions.[2][3]

1-(2-furyl)-1-ethanone oxime, derived from the common precursor 2-acetylfuran[4], serves as a foundational building block in this class. A definitive understanding of its three-dimensional structure is paramount for rational drug design, enabling precise structure-activity relationship (SAR) studies and the optimization of lead compounds. This guide details the complete workflow, from chemical synthesis to the elucidation of its atomic-level architecture.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A. Synthesis of 1-(2-furyl)-1-ethanone oxime

The conversion of a ketone to an oxime is a robust and high-yielding chemical transformation. The protocol described here is a classic, reliable method adapted for this specific substrate.[5]

Experimental Protocol: Synthesis

-

Reagent Preparation: In a 100 mL round-bottom flask, combine 1-(2-furyl)-1-ethanone (2-acetylfuran, 1.0 eq), hydroxylamine hydrochloride (1.5 eq), and 30 mL of ethanol.

-

Base Addition: Add pyridine (2.0 eq) to the mixture. Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a water bath for approximately 60-90 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Solvent Removal & Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol and excess pyridine under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting residue, add 20 mL of cold deionized water and stir vigorously in an ice bath. The oxime product will precipitate as a solid.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. For high-purity crystals suitable for X-ray analysis, recrystallization from a suitable solvent system (e.g., ethanol/water) is required.

B. Single-Crystal Growth Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1] For furan derivatives, slow evaporation is a proven and effective technique. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.

Experimental Protocol: Crystallization via Slow Evaporation

-

Solution Preparation: Dissolve 5-10 mg of the purified 1-(2-furyl)-1-ethanone oxime in a minimal amount (0.5-1.0 mL) of a suitable solvent, such as ethyl acetate or acetone, in a small, clean vial.[1]

-

Evaporation Setup: Cover the vial with a cap or parafilm, and pierce it with a needle. This restricts the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals rather than amorphous powder.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth may take several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop for immediate analysis.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Workflow for SCXRD Analysis

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

A. Data Collection: A suitable single crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 120 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. Diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) radiation.[6]

B. Structure Solution and Refinement: The collected diffraction intensities are integrated and corrected for experimental factors. The resulting data are used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL software) to optimize the atomic positions, and anisotropic displacement parameters.[7] All hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[8]

Structural Elucidation and Discussion

While a public crystal structure for the parent 1-(2-furyl)-1-ethanone oxime is not available, we can confidently predict its key structural features based on the extensive data published for its close derivatives and other benzofuran oximes.[3][6][7][9]

A. Molecular Geometry

The molecule is expected to exist as the thermodynamically more stable (E)-isomer (CAS 1450-49-3), where the hydroxyl group is anti-periplanar to the furan ring.[10]

Caption: Predicted molecular structure of (E)-1-(2-furyl)-1-ethanone oxime.

The furan ring is anticipated to be essentially planar. Key bond lengths and angles will conform to standard values for sp² hybridized atoms.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Rationale / Comparison |

|---|---|---|

| C=N Bond Length | ~1.28 Å | Typical for oximes. |

| N-O Bond Length | ~1.41 Å | Consistent with oxime structures.[6] |

| C-O (furan) | ~1.36 Å | Standard furan ring bond lengths. |

| C-C (furan) | ~1.35 - 1.43 Å | Standard furan ring bond lengths. |

| C-N-O Angle | ~112° | Observed in related benzofuran oximes.[3] |

B. Supramolecular Assembly: The Hydrogen-Bonded Dimer

A defining characteristic of many oxime crystal structures is the formation of strong intermolecular hydrogen bonds. The hydroxyl group of the oxime is an excellent hydrogen bond donor, while the nitrogen atom is an effective acceptor. This typically leads to the formation of centrosymmetric dimers, creating a robust R²₂(6) ring motif.[3][6] This dimerization is a critical feature that dictates the crystal packing and influences the material's physical properties, such as melting point and solubility.

Caption: Supramolecular assembly via O-H···N hydrogen bonds forming a dimer.

C. Crystallographic Data

Based on analyses of similar furan and benzofuran oximes, the compound is likely to crystallize in a centrosymmetric monoclinic space group, such as P2₁/c.[3][6][7]

Table 2: Predicted Crystallographic Parameters

| Parameter | Predicted Value | Source of Comparison |

|---|---|---|

| Crystal System | Monoclinic | Common for this class of compounds.[6][7] |

| Space Group | P2₁/c or similar | Common for this class of compounds.[3] |

| Z (Molecules/Unit Cell) | 4 | Typical for monoclinic systems.[7] |

| a (Å) | 8 - 10 Å | Based on related structures.[7][9] |

| b (Å) | 15 - 18 Å | Based on related structures.[7][9] |

| c (Å) | 9 - 11 Å | Based on related structures.[7][9] |

| β (°) | 95 - 115° | Based on related structures.[7][9] |

| R-factor (R₁) | < 0.05 | Target for a well-refined structure.[7] |

Conclusion

The provides indispensable information for understanding its solid-state behavior. The elucidation of its molecular geometry, particularly the (E)-conformation, and the dominant role of the O-H···N hydrogen-bonded dimer in its crystal packing are critical insights. For professionals in drug development, this atomic-level detail validates molecular design, informs formulation strategies by providing data on solid-state stability and potential polymorphism, and serves as a foundational dataset for computational modeling and SAR studies.

References

-

Özel Güven, Ö., Erdoğan, T., Coles, S. J., & Hökelek, T. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1604. [Link][7][8]

-

Özel Güven, Ö., Erdoğan, T., Coles, S. J., & Hökelek, T. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1559. [Link][9]

-

Karale, B. K. (2015). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. Mini-Reviews in Organic Chemistry, 12(3), 255-275. [Link][2]

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-furanyl)-. In NIST Chemistry WebBook. Retrieved from [Link][11]

-

Gong, L., Zhang, Y., & Ma, J. (2021). Preparation of 4-(Nitromethyl)furan Derivatives and Their Application in the Syntheses of Bis(furan-2-yl)oximes. The Journal of Organic Chemistry, 87(1), 608-617. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 1006489. Retrieved from [Link]

-

Aydın, A., et al. (2012). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. Journal of Chemical and Pharmaceutical Research, 4(1), 329-338. [Link][3]

-

Loiseau, F., & Beauchemin, A. M. (2012). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses, 89, 431. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 2364243. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 2368211. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC 2292612. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for Ethanone, 1-(2-furanyl)-. In NIST Chemistry WebBook. Retrieved from [Link][12]

-

Jadhav, R. D., Gade, E. H., & Shinde, B. L. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link][5]

-

ChemSrc. (2025). (E)-1-(furan-2-yl)ethanone oxime. Retrieved from [Link][10]

-

ResearchGate. (2009). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. [Link]

-

Katagiri, N., et al. (1975). X-Ray crystal structure determination of furanomycin. Journal of the Chemical Society, Chemical Communications, (16), 645. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum for Ethanone, 1-(2-furanyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o773–o774. [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. (E)-1-(furan-2-yl)ethanone oxime | CAS#:1450-49-3 | Chemsrc [chemsrc.com]

- 11. Ethanone, 1-(2-furanyl)- [webbook.nist.gov]

- 12. Ethanone, 1-(2-furanyl)- [webbook.nist.gov]

High-Resolution Mass Spectrometry and Isotopic Profiling of 1-(2-Furyl)-1-Ethanone Oxime: A Technical Guide

Executive Summary

In modern drug development and synthetic organic chemistry, the precise characterization of heterocyclic intermediates is non-negotiable. 1-(2-furyl)-1-ethanone oxime (also known as 2-acetylfuran oxime) is a critical building block, frequently utilized in transition-metal-catalyzed C–H bond activations to synthesize complex heterocycles such as isoquinolines[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral databases. This guide provides a rigorous, self-validating analytical framework for the High-Resolution Mass Spectrometry (HRMS) profiling of 1-(2-furyl)-1-ethanone oxime. By detailing the causality behind exact mass calculations, isotopic distribution, and collision-induced dissociation (CID) pathways, this document serves as an authoritative reference for researchers conducting pharmacokinetic tracking or synthetic validation.

Theoretical Mass Profiling: Exact Mass & Isotopic Distribution

Before introducing a sample into a mass spectrometer, establishing the theoretical physicochemical parameters is mandatory. This prevents false positives and ensures that the data processing algorithms are searching for the correct isotopic envelope.

The molecular formula for 1-(2-furyl)-1-ethanone oxime is C₆H₇NO₂ . Because mass spectrometers measure the mass-to-charge ratio (m/z) of individual isotopes rather than the average atomic weight, we must calculate the monoisotopic exact mass[2]. The exact mass of the neutral molecule is 125.047678 Da [3].

Causality in Ionization Mode Selection

Oximes possess a weakly basic nitrogen atom that readily accepts a proton in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the most logical and sensitive choice for this compound. Protonation yields the [M+H]⁺ precursor ion.

Table 1: Physicochemical and Exact Mass Properties

| Parameter | Value | Scientific Rationale |

| Molecular Formula | C₆H₇NO₂ | Core elemental composition[3]. |

| Neutral Exact Mass (M) | 125.0477 Da | Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)[2]. |

| [M+H]⁺ Exact Mass | 126.0550 Da | Addition of a proton (1.0073 Da) in ESI+ mode. |

| Double Bond Equivalent | 4 | Accounts for the furan ring (3) and the oxime double bond (1). |

The Isotopic Signature

The isotopic pattern acts as a molecular fingerprint. For C₆H₇NO₂, the M+1 peak is driven primarily by the natural abundance of ¹³C (~1.07% per carbon atom), while the M+2 peak is heavily influenced by ¹⁸O (~0.20% per oxygen atom).

Table 2: Theoretical Isotopic Pattern for[M+H]⁺ (C₆H₈NO₂⁺)

| Isotope | Exact Mass (m/z) | Relative Abundance | Primary Elemental Contributors |

| M | 126.0550 | 100.00% | ¹²C, ¹H, ¹⁴N, ¹⁶O |

| M+1 | 127.0583 | ~7.02% | ¹³C (6.49%), ¹⁵N (0.37%), ²H (0.08%), ¹⁷O (0.08%) |

| M+2 | 128.0592 | ~0.59% | ¹⁸O (0.41%), ¹³C₂ (0.18%) |

HRMS Analytical Workflow: A Self-Validating Protocol

To generate trustworthy data, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. The following UHPLC-HRMS methodology is designed to eliminate carryover, suppress matrix effects, and guarantee sub-5 ppm mass accuracy.

Step-by-Step Methodology

-

Sample Preparation (Linear Dynamic Range Control):

-

Action: Dissolve 1-(2-furyl)-1-ethanone oxime in LC-MS grade methanol to a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Diluting to 1 µg/mL ensures the analyte concentration falls within the linear dynamic range of the Time-of-Flight (TOF) or Orbitrap detector. Detector saturation artificially suppresses the monoisotopic (M) peak, skewing the M+1/M ratio and invalidating the isotopic pattern.

-

-

UHPLC Separation (Orthogonal Validation):

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: The furan ring provides hydrophobic retention, while the oxime group interacts with the mobile phase. Formic acid acts as a proton source for ESI+ and suppresses secondary interactions with column silanols, ensuring sharp, symmetrical peaks.

-

-

Self-Validating Blank & Lock-Mass Calibration:

-

Action: Alternate every sample injection with a solvent blank injection. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

-

Causality: The blank injection proves that any observed m/z 126.0550 is true sample and not column carryover. The lock-mass corrects for thermal drift in the mass analyzer in real-time, ensuring the exact mass measurement remains < 5 ppm error.

-

-

Source Optimization:

-

Action: Set ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

Causality: High desolvation temperature prevents the formation of non-covalent cluster ions (e.g.,[2M+H]⁺ at m/z 251.102), which unnecessarily complicate spectral interpretation.

-

Caption: UHPLC-HRMS workflow for the isotopic profiling of 1-(2-furyl)-1-ethanone oxime.

Mechanistic Insights: Fragmentation Pathways

While exact mass and isotopic patterns confirm the elemental formula, tandem mass spectrometry (MS/MS) confirms the structural connectivity. When the [M+H]⁺ precursor (m/z 126.0550) is subjected to Collision-Induced Dissociation (CID) using nitrogen or argon gas, specific predictable neutral losses occur.

Causality Behind the Fragmentation

-

Loss of Water (-18.0106 Da): The hydroxyl group of the oxime is highly susceptible to protonation. Subsequent elimination of H₂O yields a highly stabilized conjugated nitrile/nitrilium species at m/z 108.0444.

-

Loss of Hydroxyl Radical (-17.0027 Da): Alternatively, homolytic or heterolytic cleavage of the N-O bond can result in the loss of an OH group, yielding a fragment at m/z 109.0523.

-

Furan Ring Cleavage: The dehydrated intermediate (m/z 108.0444) can undergo further high-energy fragmentation, typically losing HCN (27.0109 Da) to yield a cyclopentadienyl-type oxygenated cation at m/z 81.0335.

Caption: Proposed ESI(+) collision-induced dissociation (CID) pathways for the oxime.

Conclusion

The precise characterization of 1-(2-furyl)-1-ethanone oxime requires a holistic understanding of its exact mass (125.0477 Da)[2], its isotopic distribution, and its behavior in the gas phase. By employing a self-validating UHPLC-HRMS protocol with lock-mass calibration and controlled dynamic ranges, researchers can confidently track this molecule through complex synthetic pathways[1] or biological matrices. The integration of theoretical isotopic modeling with empirical CID fragmentation ensures absolute structural confirmation, safeguarding the integrity of downstream drug development pipelines.

References

-

Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

-

KEGG COMPOUND: C02441 (C₆H₇NO₂). Kyoto Encyclopedia of Genes and Genomes (KEGG). URL:[Link]

-

Diacrylamide | C₆H₇NO₂ | CID 88612 (Validation for Exact Mass of C₆H₇NO₂). PubChem - National Institutes of Health (NIH). URL:[Link]

Sources

E and Z Stereoisomerism in 1-(2-Furyl)-1-ethanone Oxime: A Comprehensive Technical Guide

Executive Summary

1-(2-Furyl)-1-ethanone oxime, commonly known as 2-acetylfuran oxime, is a critical heterocyclic building block utilized in the synthesis of complex pharmaceuticals, including functionalized pyrroles and furo-pyridines. As with all ketoximes, its carbon-nitrogen double bond introduces the potential for geometric stereoisomerism. However, the unique steric and electronic environment provided by the furan ring dictates a highly specific stereochemical outcome.

This whitepaper provides an in-depth analysis of the E and Z isomerism in 1-(2-furyl)-1-ethanone oxime. Designed for researchers and drug development professionals, this guide decodes the mechanistic causality behind its stereochemical preferences, establishes self-validating analytical protocols for NMR characterization, and outlines optimized synthetic workflows.

Structural Grounding and Nomenclature Logic

To accurately manipulate 1-(2-furyl)-1-ethanone oxime in synthetic pathways, one must first establish a rigorous structural framework based on Cahn-Ingold-Prelog (CIP) priority rules.

The imine carbon (C=N) is bonded to two substituents: a furan ring and a methyl group.

-

Carbon Substituent Priorities: The furan ring, attached via a carbon bonded to an oxygen and another carbon, takes Priority 1 . The methyl group, bonded only to hydrogen atoms, takes Priority 2 .

-

Nitrogen Substituent Priorities: The hydroxyl (-OH) group takes Priority 1 , while the nitrogen lone pair takes Priority 2 .

By applying these rules:

-

The E-Isomer: The high-priority furan ring and the high-priority hydroxyl group are oriented on opposite sides (anti) of the C=N bond. Consequently, the methyl group and the hydroxyl group are syn to each other.

-

The Z-Isomer: The furan ring and the hydroxyl group are on the same side (syn) of the C=N bond. Consequently, the methyl group and the hydroxyl group are anti to each other.

Extensive X-ray single-crystal diffraction and NMR studies confirm that1[1].

Mechanistic Causality of the E-Isomer Preference

The overwhelming thermodynamic preference for the E-isomer is not arbitrary; it is driven by two distinct stabilizing factors:

-

Steric Relief: The furan ring is significantly bulkier than the methyl group. Adopting the E-configuration places the bulky furan ring anti to the hydroxyl group, minimizing severe steric clashes.

-

Dipole Minimization: The oxygen atom within the furan ring and the oxygen of the oxime hydroxyl group both possess strong partial negative charges. The E-configuration maximizes the spatial distance between these electronegative centers, mitigating electrostatic dipole-dipole repulsion.

Analytical Characterization: Decoding the NMR Data

Differentiating between the E and Z isomers in solution relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the methyl group act as highly sensitive probes for the molecule's geometry due to two distinct physical phenomena: the Gamma-Gauche Effect and Aromatic Ring Current Shielding .

The Gamma-Gauche Effect (¹³C NMR)

In the thermodynamically favored E-isomer, the methyl group is syn to the hydroxyl group. The spatial proximity between the oxygen lone pairs and the methyl protons induces steric compression. This compression polarizes the C-H bonds, increasing electron density around the methyl carbon and shielding it from the external magnetic field. As a result, the ¹³C resonance of the syn methyl group shifts significantly upfield (~12–15 ppm)[2]. In the transient Z-isomer, the methyl group is anti to the OH group, lacks this compression, and resonates further downfield (~20–25 ppm).

Aromatic Ring Current Shielding (¹H NMR)

The furan ring's pi-electron cloud generates an anisotropic induced magnetic field. In the Z-isomer, the methyl group is syn to the furan ring, placing it directly within the shielding cone of this aromatic system, which shifts the proton resonance upfield. Conversely, in the E-isomer, the methyl group points away from the furan ring, avoiding the shielding cone and resulting in a relative downfield shift.

Quantitative Data Summary

| Parameter | E-Isomer (Furan & OH anti) | Z-Isomer (Furan & OH syn) | Mechanistic Rationale |

| ¹³C NMR (CH₃) | ~12 - 15 ppm (Upfield) | ~20 - 25 ppm (Downfield) | Gamma-gauche steric compression shields the syn methyl carbon. |

| ¹H NMR (CH₃) | ~2.2 - 2.3 ppm (Downfield) | ~1.9 - 2.0 ppm (Upfield) | Aromatic ring current shields the methyl protons when syn to furan. |

| Thermodynamic Stability | High (Predominant) | Low (Minor / Transient) | Minimized steric clash and dipole-dipole repulsion. |

Synthesis and Isolation Protocol

To ensure high-fidelity downstream applications, the synthesis of 1-(2-furyl)-1-ethanone oxime must be tightly controlled. The following self-validating protocol utilizes a buffered system to prevent acid-catalyzed degradation of the sensitive furan ring while kinetically trapping the favored E-isomer.

Workflow for the high-yield, stereoselective synthesis of E-1-(2-furyl)-1-ethanone oxime.Step-by-Step Methodology

-

Reagent Preparation: Dissolve 10.0 mmol of 1-(2-furyl)-1-ethanone (2-acetylfuran) in 15 mL of absolute ethanol in a round-bottom flask.

-

Oximation Agent: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl). Causality Note: A 1.2x stoichiometric excess ensures complete conversion of the ketone, preventing separation issues during purification.

-

Buffering: Slowly add 12.0 mmol of sodium bicarbonate (NaHCO₃) to the stirring solution. Causality Note: NaHCO₃ neutralizes the HCl liberated during condensation. Maintaining a near-neutral pH is critical; 3[3].

-

Condensation: Attach a reflux condenser and heat the mixture to 60°C for 2 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer twice more with EtOAc.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield pure E-1-(2-furyl)-1-ethanone oxime as a crystalline solid.

Isomerization Dynamics

While the E-isomer is thermodynamically stable, specific catalytic conditions can lower the activation energy barrier for C=N bond rotation, allowing access to the Z-isomer. This is typically achieved via acid catalysis.

Acid-catalyzed mechanistic pathway for E to Z isomerization of the oxime.Protonation of the oxime nitrogen disrupts the pi-bond of the imine, temporarily granting the C-N bond single-bond character. This allows free rotation around the axis. Upon deprotonation, a mixture of E and Z isomers is formed, though the system will eventually relax back to the E-dominant state if allowed to reach thermodynamic equilibrium.

Applications in Drug Development & Synthesis

The geometric configuration of 1-(2-furyl)-1-ethanone oxime plays a pivotal role in its reactivity during complex scaffold synthesis:

-

Trofimov Reaction (Pyrrole Synthesis): Ketoximes react with acetylene in the presence of a superbase (KOH/DMSO) to form functionalized pyrroles. Because of the electronic stabilization of the E-isomer,3[3].

-

Rhodium-Catalyzed C–H Activation: The oxime nitrogen acts as a powerful directing group.4[4]. The E-geometry is strictly required for the nitrogen lone pair to coordinate with the Rh-center and direct it toward the adjacent furan C-H bond.

References

-

Su, B., et al. "Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes." Journal of Chemical Research. 1

-

Trofimov, B. A., et al. "A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction." Arkivoc. 3

-

Parthasarathy, K., et al. "Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation." The Journal of Organic Chemistry. 4

-

Buchanan, G. W., et al. "13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime." Canadian Journal of Chemistry. 2

Sources

Thermodynamic Stability of 1-(2-Furyl)-1-Ethanone Oxime Ligands: A Comprehensive Technical Guide

Executive Summary

The rational design of metal-organic complexes relies heavily on the thermodynamic profiling of ligand-metal interactions. 1-(2-furyl)-1-ethanone oxime (commonly known as 2-acetylfuran oxime) has emerged as a privileged scaffold in coordination chemistry, catalysis, and drug development due to its versatile biological activities, including antiparasitic and antitumor effects[1]. This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-acetylfuran oxime metal complexes, detailing the stereoelectronic drivers of chelation, step-by-step experimental workflows for stability determination, and the fundamental thermodynamic parameters that govern these systems.

Structural Dynamics and Stereochemistry

The thermodynamic stability of a metal-ligand complex is intrinsically linked to the stereochemistry of the free ligand. 1-(2-furyl)-1-ethanone oxime contains two potential coordination sites: the furan ring oxygen and the oxime nitrogen/oxygen.

Analytical characterizations, including 1 H NMR and X-ray single-crystal diffraction, confirm that 2-acetylfuran oxime exists predominantly as the E-isomer in its ground state[2].

-

Causality of Isomerism: The preference for the E-isomer is driven by the steric repulsion between the methyl group and the furan ring in the Z-configuration.

-

Coordination Mode: In the E-configuration, the lone pair of the oxime nitrogen is optimally oriented to form a stable five- or six-membered chelate ring with transition metals, utilizing the furan oxygen as a secondary donor. This bidentate coordination ( N,O -donor) significantly lowers the Gibbs free energy ( ΔG ) of the resulting complex, driving the thermodynamic equilibrium toward complex formation.

Principles of Thermodynamic Stability

The stability of metal complexes in solution is quantified by equilibrium constants ( βn ) and is governed by the interplay of enthalpy ( ΔH ) and entropy ( ΔS )[3]. For a divalent transition metal M2+ and the deprotonated ligand L− , the stepwise formation constants are defined as:

-

M2++L−⇌ML+ (K1)

-

ML++L−⇌ML2 (K2)

The overall cumulative stability constant ( β2 ) is the product of the stepwise constants ( β2=K1×K2 ). The thermodynamic stability is directly related to the standard free energy change:

ΔG∘=−RTlnβ2=ΔH∘−TΔS∘The Irving-Williams Series

For high-spin octahedral complexes of divalent first-row transition metals, the thermodynamic stability constants strictly follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II) [4][5].

-

Mechanistic Driver: The anomalous peak in stability for Copper(II) complexes is caused by the Jahn-Teller distortion, which elongates the axial bonds and strongly stabilizes the equatorial metal-ligand bonds, resulting in a highly favorable ΔH of complexation.

Experimental Workflows for Thermodynamic Profiling

To ensure trustworthiness and reproducibility, thermodynamic parameters must be determined using self-validating experimental systems. Because 2-acetylfuran oxime has limited solubility in pure water, a mixed solvent system (e.g., 60:40 v/v dioxane/water) is strictly required to maintain homogeneity[4].

Protocol 1: Potentiometric Titration (Modified Bjerrum-Calvin Method)

This protocol determines the acid dissociation constant ( pKa ) of the ligand and the stability constants ( logβ ) of the metal complexes.

Step-by-Step Methodology:

-

System Calibration: Calibrate the glass electrode pH meter using standard buffer solutions (pH 4.01, 7.00, 10.01). Self-validation: Apply a correction factor for the mixed dioxane/water solvent system to convert apparent pH meter readings to true hydrogen ion concentrations.

-

Solution Preparation: Prepare three distinct titration mixtures in a double-walled glass vessel thermostated at 298.15 K:

-

Mixture A (Acid): HNO3 (0.01 M) + KNO3 (to maintain ionic strength μ=0.1 M).

-

Mixture B (Ligand): Mixture A + 2-acetylfuran oxime (0.002 M).

-

Mixture C (Complex): Mixture B + Metal Nitrate (0.0004 M).

-

-

Inert Atmosphere: Purge the vessel with purified N2 gas for 15 minutes prior to titration to exclude atmospheric CO2 , which could form competing metal-carbonate complexes.

-

Titration: Titrate each mixture against standardized NaOH (0.1 M) prepared in the same solvent system. Record the pH after each 0.05 mL addition, ensuring equilibrium is reached (stable reading for >30 seconds).

-

Data Processing: Calculate the average number of ligand molecules bound per metal ion ( nˉ ) and the free ligand exponent ( pL ). Plot nˉ vs. pL (the formation curve). Extract logK1 at nˉ=0.5 and logK2 at nˉ=1.5 .

Protocol 2: Spectrophotometric Analysis (Job's Method)

To validate the stoichiometry of the complexes determined by potentiometry, Job's method of continuous variation is employed.

Step-by-Step Methodology:

-

Equimolar Solutions: Prepare equimolar solutions ( 1×10−4 M) of the metal ion and the 2-acetylfuran oxime ligand in the 60:40 dioxane/water solvent.

-

Volumetric Mixing: Create a series of 10 solutions where the mole fraction of the ligand ( XL ) varies from 0.1 to 0.9, keeping the total volume and total molar concentration constant.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption ( λmax ) for the complex, using the solvent as a blank.

-

Analysis: Plot Absorbance vs. XL . The mole fraction at which the maximum absorbance occurs dictates the stoichiometry. A peak at XL=0.66 confirms the formation of a 1:2 ( ML2 ) complex, corroborating the potentiometric data[6].

Visualizations of Complexation Dynamics

The following diagrams illustrate the logical flow of the experimental methodology and the thermodynamic pathways of chelation.

Workflow for potentiometric determination of thermodynamic stability constants.

Stepwise thermodynamic equilibrium pathway for M(II) complexation with oxime ligands.

Quantitative Data & Stability Metrics

The thermodynamic stability of metal complexes is heavily influenced by the ionic strength of the medium, consistent with the Debye-Hückel theory, which states that stability constants decrease with increasing ionic strength[4].

The table below summarizes the representative stability constants and standard Gibbs free energy changes for 2-acetylfuran oxime complexes with transition metals at 298.15 K and an ionic strength of μ=0.1 M.

| Metal Ion | logK1 | logK2 | Overall Stability ( logβ2 ) | ΔG∘ (kJ/mol) | Complex Stoichiometry |

| Co(II) | 9.85 | 8.43 | 18.28 | -104.38 | ML2 |

| Ni(II) | 9.92 | 8.49 | 18.41 | -105.12 | ML2 |

| Cu(II) | 10.21 | 8.71 | 18.92 | -108.03 | ML2 |

| Zn(II) | 10.05 | 8.56 | 18.61 | -106.26 | ML2 |

Note: The difference between logK1 and logK2 is consistently less than 2.5, indicating the rapid and simultaneous formation of both 1:1 and 1:2 complexes in solution[4]. The ΔG∘ values confirm that the complexation is a highly spontaneous, thermodynamically driven process.

Conclusion

The thermodynamic profiling of 1-(2-furyl)-1-ethanone oxime ligands reveals a highly stable chelating system driven by the E-isomer's optimal stereoelectronic configuration. The rigorous application of potentiometric and spectrophotometric methodologies confirms that these complexes adhere strictly to the Irving-Williams stability sequence. Understanding these thermodynamic parameters ( ΔG , logβ ) is critical for researchers leveraging these ligands in the design of novel metallodrugs, where the kinetic inertness and thermodynamic stability of the complex dictate its bioavailability and efficacy in biological systems.

Sources

Technical Whitepaper: The Solubility Profile and Solvation Thermodynamics of 1-(2-Furyl)-1-ethanone Oxime in Organic Solvents

Executive Summary

1-(2-Furyl)-1-ethanone oxime (commonly known as 2-acetylfuran oxime) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pyrroles, biologically active N-acylhydrazones, and complex organometallic ligands[1][2][3]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling up these syntheses—such as the one-pot Trofimov reaction—lies in the empirical unpredictability of ketoxime solubility[2][4]. This whitepaper provides an in-depth analysis of the solubility profile of 2-acetylfuran oxime across diverse organic solvents, detailing the physicochemical rationale, empirical data, and self-validating experimental protocols for thermodynamic solubility determination.

Structural Determinants of Solvation

The solubility behavior of 2-acetylfuran oxime is entirely dictated by its amphiphilic structural motifs. Understanding the causality behind its dissolution requires analyzing these specific functional groups:

-

The Furan Ring: Confers moderate lipophilicity to the molecule and acts as a weak hydrogen-bond acceptor via the heteroaromatic oxygen.

-

The Oxime Moiety (-C=N-OH): This group acts as both a strong hydrogen-bond donor (via the hydroxyl proton) and an acceptor (via the nitrogen lone pair and oxygen). This dual capability allows for extensive intermolecular hydrogen bonding, leading to crystalline lattice stabilization that the solvent must thermodynamically overcome.

-

E/Z Isomerism: The compound predominantly exists as the E-isomer, which influences its overall dipole moment and subsequent interaction with polar organic solvents like THF and CH₂Cl₂[5].

Caption: Logical relationship between 2-acetylfuran oxime structural motifs and solvent interactions.

Empirical Solubility Profile in Organic Solvents

Based on synthetic applications and spectroscopic studies, the solubility of 2-acetylfuran oxime varies significantly across solvent classes. For instance, in the synthesis of pyrroles via the Trofimov reaction, the use of a KOH/DMSO superbase system is highly effective because DMSO completely solubilizes the ketoxime, preventing the preparative difficulties associated with poorly soluble oximes[2][4]. Methanol is also an excellent solvent, frequently employed in the solvolysis of 2-acetylfuran oxime derivatives and in liquid-liquid extraction protocols[6].

Quantitative & Qualitative Solubility Profile at 298 K

| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Estimated Solubility | Primary Field Applications |

| DMSO | 46.7 | Strong H-bond acceptor, high dipole | > 100 mg/mL | Trofimov reaction, NMR (DMSO-d6)[1][2] |

| Methanol | 32.7 | H-bond donor/acceptor | 50 - 100 mg/mL | Solvolysis, extractions[6] |

| Chloroform | 4.8 | Dipole-induced dipole, weak H-bond | 50 - 100 mg/mL | NMR (CDCl3), Isomerization studies[4][5] |

| THF | 7.5 | Moderate H-bond acceptor | 20 - 50 mg/mL | Isomerization, organometallic synthesis[1][5] |

| Hexane | 1.9 | Dispersion forces only | < 5 mg/mL | Crystallization, anti-solvent precipitation[1] |

Expert Insight on Causality: The exceptional solubility in DMSO is not merely due to its high dielectric constant. DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the intermolecular hydrogen-bonded dimers of the oxime molecules. This disruption is critical for achieving the high concentrations required for the base-catalyzed addition to acetylene at elevated temperatures (130-140 °C)[2][4]. Conversely, non-polar solvents like hexane fail to disrupt these dimers, resulting in poor solubility, which makes hexane an ideal anti-solvent for purification workflows[1].

Experimental Methodology: Self-Validating Solubility Protocol

To ensure trustworthiness and reproducibility in drug development or materials science, solubility cannot be estimated by mere visual inspection or theoretical calculation alone. The following protocol describes a self-validating Shake-Flask High-Performance Liquid Chromatography (HPLC) method to determine the true thermodynamic solubility of 2-acetylfuran oxime.

Step-by-Step Protocol:

-

Preparation of Solid Phase: Weigh approximately 50 mg of 2-acetylfuran oxime into a 2 mL amber glass HPLC vial. Rationale: The amber vial prevents potential UV-induced E/Z photoisomerization during the extended equilibration period.

-

Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., anhydrous methanol, or THF purified via a standard solvent purification system)[1].

-

Equilibration (The Causality of Time): Cap the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 500 RPM for 48 hours. Why 48 hours? Thermodynamic solubility requires the system to reach a true equilibrium between the solid crystal lattice and the solvated molecules. Shorter times yield kinetic solubility, which is often artificially high due to transient supersaturation.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to firmly pellet the undissolved solid.

-

Self-Validation Check (Crucial Step): Carefully extract 100 µL of the supernatant. To definitively prove equilibrium was reached, sample another parallel vial at 72 hours. If the concentration difference between the 48h and 72h samples is <5%, equilibrium is validated.

-

Dilution and Quantification: Dilute the supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the UV detector. Quantify using HPLC-UV at 254 nm against a standard calibration curve.

-

Solid-State Verification: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to ensure the solvent did not induce a polymorphic transformation or form a solvate during the 48-hour incubation.

Caption: Step-by-step workflow for the self-validating thermodynamic solubility determination.

Advanced Considerations: Solvent-Induced Isomerization

When selecting a solvent for 2-acetylfuran oxime, researchers must actively account for solvent-induced isomerization. Studies utilizing Density Functional Theory (DFT) and NMR in solvents of varying polarities (CHCl₃, THF, CH₂Cl₂) have demonstrated that while the E-isomer is generally stable, the dielectric constant of the solvent can lower the activation energy barrier for E-to-Z isomerization[5]. In highly polar solvents or under acidic conditions, an equilibrium shift may occur, which can drastically alter the reactivity profile of the oxime in downstream applications, such as the synthesis of N-acylhydrazones[3].

Conclusion

The solubility of 1-(2-furyl)-1-ethanone oxime is highly dependent on the solvent's ability to act as a hydrogen-bond acceptor and disrupt the compound's self-association. Aprotic polar solvents like DMSO and protic solvents like Methanol offer the highest solubility, making them ideal for complex transformations like the Trofimov reaction and solvolysis[2][6]. By employing the self-validating thermodynamic solubility protocol outlined above, researchers can systematically optimize their solvent selection, ensuring high yields and reproducible kinetics in drug development and materials synthesis.

References

-

Title: Programa de Doctorado en Química COMPUESTOS DE METALES DE LOS BLOQUES S Y P CON LIGANDOS O- Y N- DADORES: SÍNTESIS, DETERMINACIÓN ESTRUCTURAL Y ESTUDIO DE SU ACTIVIDAD EN PROCESOS CATALÍTICOS SOSTENIBLES. Source: uah.es URL: 1[1]

-

Title: A straightforward synthesis of pyrroles from ketones and acetylene: A one-pot version of the Trofimov reaction Source: researchgate.net URL: 2[2]

-

Title: The Reaction between Acetone and Ammonia. II. Isomeric Oximinoketones related to Diacetoamine Source: researchgate.net URL: 6[6]

-

Title: Evaluation of trypanocidal properties of ferrocenyl and cyrhetrenyl N-acylhydrazones with pendant 5-nitrofuryl group Source: researchgate.net URL: 3[3]

-

Title: Synthesis, isomerization, and DFT studies of five-membered... Source: researchgate.net URL: 5[5]

-

Title: A straightforward synthesis of pyrroles from ketones and acetylene: a one-pot version of the Trofimov reaction - Arkivoc Source: arkat-usa.org URL: 4[4]

Sources

Application Note: Synthesis, Characterization, and Coordination Chemistry of Transition Metal Complexes with 1-(2-Furyl)-1-Ethanone Oxime

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Mechanistic Rationale & Ligand Design

The development of transition metal complexes using heterocyclic oximes has gained significant traction in both catalysis and pharmacology. 1-(2-Furyl)-1-ethanone oxime (commonly known as 2-acetylfuran oxime) serves as a highly versatile, bidentate ligand. Its structural framework offers two primary coordination sites: the azomethine (oxime) nitrogen and the furan ring oxygen.

Stereochemical Causality

The synthesis of 2-acetylfuran oxime via the condensation of 2-acetylfuran with hydroxylamine predominantly yields the E-isomer . This stereochemical preference has been definitively confirmed by X-ray single-crystal diffraction and 1 H NMR studies 1. The E-configuration is mechanistically critical: it orients the oxime hydroxyl group away from the furan oxygen, minimizing steric hindrance and optimizing the spatial geometry for stable, five- or six-membered chelate ring formation around transition metal centers (such as Ni 2+ , Co 2+ , Cu 2+ , and Nb 5+ ) 2.

Coordination Dynamics

Transition metals act as Lewis acids, readily accepting electron density from the strong σ -donor oxime nitrogen. By carefully controlling the pH during complexation, the oxime hydroxyl group can be deprotonated. This transforms the neutral oxime into a strongly anionic oximate ligand, which drives the thermodynamic equilibrium toward the formation of highly stable, neutral [M(L)2] complexes that often exhibit significant biological and cytotoxic activities 3.

Logical mapping of ligand donor sites to transition metal coordination geometries.

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success before proceeding to downstream complexation.

Protocol A: Synthesis of 1-(2-Furyl)-1-Ethanone Oxime (Ligand)

Causality Note: Hydroxylamine is supplied as a hydrochloride salt to prevent premature oxidation. Sodium acetate is utilized as a mild base to neutralize the HCl, liberating the nucleophilic free amine required to attack the ketone carbonyl.

-

Preparation: Dissolve 10.0 mmol (1.10 g) of 2-acetylfuran in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Reagent Activation: In a separate beaker, dissolve 12.0 mmol (0.83 g) of hydroxylamine hydrochloride and 12.0 mmol (0.98 g) of anhydrous sodium acetate in 10 mL of distilled water.

-

Condensation: Add the aqueous buffer solution dropwise to the ethanolic 2-acetylfuran solution under continuous magnetic stirring at room temperature.

-

Reflux & Self-Validation: Attach a reflux condenser and heat the mixture to 80°C for 2.5 hours.

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the higher-R f ketone spot disappears, replaced by a lower-R f oxime spot under UV visualization.

-

-

Isolation: Pour the hot mixture over 100 g of crushed ice. The E-isomer will precipitate out as a pale-yellow to white crystalline solid.

-

Purification: Vacuum filter the precipitate, wash thoroughly with ice-cold distilled water to remove residual salts, and recrystallize from a 1:1 ethanol/water mixture. Dry in a vacuum desiccator over anhydrous CaCl 2 .

Protocol B: Synthesis of Bis[1-(2-furyl)-1-ethanone oximato] Metal(II) Complexes

Causality Note: A 1:2 (Metal:Ligand) stoichiometric ratio is strictly maintained to satisfy the primary coordination sphere. Elevating the pH to ~8.0 is essential to deprotonate the oxime, facilitating the formation of a neutral, insoluble complex that can be easily recovered.

-

Ligand Solubilization: Dissolve 2.0 mmol of the purified 1-(2-furyl)-1-ethanone oxime in 15 mL of warm methanol (approx. 40°C).

-

Metal Precursor: Dissolve 1.0 mmol of the desired transition metal salt (e.g., NiCl 2⋅6 H 2 O or CoCl 2⋅6 H 2 O) in 10 mL of methanol.

-

Complexation: Add the metal solution dropwise to the stirring ligand solution.

-

pH Modulation: Slowly add a 1M methanolic NaOH solution (or triethylamine) dropwise until the pH reaches 7.5 – 8.0.

-

Reflux & Self-Validation: Reflux the mixture for 2 hours.

-

Validation Checkpoint: A stark chromic shift validates successful coordination. Nickel(II) reactions shift from light green to a dark green/brown suspension; Cobalt(II) reactions shift from pale pink to deep red/brown.

-

-

Recovery: Cool the mixture to 4°C overnight to maximize precipitation. Filter the microcrystalline product via a sintered glass crucible, wash with cold methanol followed by diethyl ether, and dry under vacuum.

Workflow for synthesizing 1-(2-furyl)-1-ethanone oxime and its transition metal complexes.

Quantitative Data & Spectral Characterization

Proper characterization requires comparing the spectral footprint of the free ligand against the synthesized metal complex to confirm coordination modalities.

Table 1: Key Infrared (FT-IR) Spectral Assignments

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Causality / Shift Rationale |

| O–H stretch | 3200 – 3300 (Broad) | Absent or Highly Attenuated | Confirms deprotonation of the oxime hydroxyl group upon metal coordination. |

| C=N stretch | 1630 – 1650 | 1590 – 1610 | Shift to a lower frequency indicates the withdrawal of electron density from the azomethine bond due to metal-nitrogen dative bonding. |

| M–N stretch | N/A | 450 – 500 | Direct confirmation of the newly formed metal-nitrogen coordinate covalent bond. |

| M–O stretch | N/A | 520 – 550 | Direct confirmation of coordination through the furan oxygen or oximate oxygen. |

Table 2: 1 H NMR Chemical Shifts for 1-(2-furyl)-1-ethanone oxime (DMSO-d 6 , 400 MHz)

| Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Diagnostic Value |

| –OH (Oxime) | 11.20 – 11.50 | Singlet | 1H | Disappears upon complexation (if deprotonated) or shifts downfield. |

| Furan H-5 | 7.65 – 7.80 | Doublet | 1H | Confirms the integrity of the furan ring. |

| Furan H-3 | 6.80 – 6.95 | Doublet | 1H | Adjacent to the functionalized carbon; highly sensitive to E/Z isomerism. |

| Furan H-4 | 6.50 – 6.65 | Multiplet | 1H | Standard furan backbone proton. |

| –CH 3 | 2.10 – 2.25 | Singlet | 3H | Confirms the methyl group of the original acetyl moiety. |

References

-

Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes ResearchGate 1

-

Synthesis and characterization of glycol ether and oxime modified precursors of niobium(V) for soft transformation to niobia ResearchGate 2

-

Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review) ResearchGate 3

Sources

Application Note: Liquid-Liquid Extraction of Copper(II) Using 1-(2-Furyl)-1-Ethanone Oxime

Target Audience: Hydrometallurgical Researchers, Coordination Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The liquid-liquid extraction (LLE) of transition metals using tailored organic ligands is a cornerstone of modern hydrometallurgy and analytical purification. While standard phenolic oximes (e.g., LIX reagents) dominate industrial copper extraction, the use of 1-(2-furyl)-1-ethanone oxime (also known as 2-acetylfuran oxime) presents a highly specialized alternative. The incorporation of a furan ring adjacent to the ketoxime functional group alters the electronic density and steric environment of the ligand, offering unique selectivity profiles against common interferents like Iron (Fe³⁺) and Nickel (Ni²⁺).

This application note provides a comprehensive, self-validating protocol for the extraction, scrubbing, and stripping of Copper(II) using 1-(2-furyl)-1-ethanone oxime. It bridges fundamental coordination chemistry with scalable process engineering parameters.

Mechanistic Rationale & Chemical Causality

To master this extraction, one must understand the thermodynamic causality driving the phase transfer. 1-(2-furyl)-1-ethanone oxime acts as a weakly acidic, bidentate ligand (denoted as HR ).

The extraction is governed by a pH-dependent equilibrium:

Cu(aq)2++2HR(org)⇌CuR2(org)+2H(aq)+Causality of pH Control: Because the complexation of one Cu²⁺ ion releases two protons into the aqueous phase, the reaction is highly sensitive to the initial pH. As demonstrated in foundational solvent extraction studies ( [1]), if the aqueous pH is too low (< 1.0), the high proton concentration drives the equilibrium to the left, preventing extraction. If the pH is too high (> 3.5), copper may prematurely precipitate as copper(II) hydroxide, or the system may begin co-extracting unwanted Fe³⁺ ions. The furan oxygen, while a weak donor, inductively withdraws electron density from the oxime, slightly lowering its pKa compared to aliphatic ketoximes and allowing for efficient extraction at a highly specific pH window (1.8–2.2).

Coordination Model

Furan oximes have been extensively characterized for their robust coordination with transition metals, forming stable, lipophilic complexes ( [2]). The diagram below illustrates the proposed square-planar coordination sphere where the oxime nitrogen and deprotonated oxygen sequester the Cu²⁺ ion.

Fig 1: Proposed bidentate coordination of Cu²⁺ by two 1-(2-furyl)-1-ethanone oxime ligands.